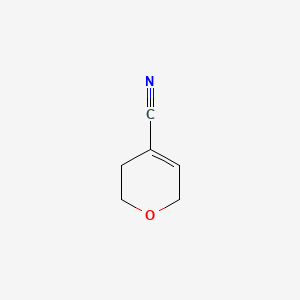

3,6-Dihydro-2H-pyran-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-1-3-8-4-2-6/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNNRIXWURVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80762013 | |

| Record name | 3,6-Dihydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80762013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105772-13-2 | |

| Record name | 3,6-Dihydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80762013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonitrile: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,6-dihydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its physical and chemical characteristics, plausible synthetic routes, potential biological activities, and essential safety information. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical and Physical Properties

3,6-Dihydro-2H-pyran-4-carbonitrile is a liquid organic compound featuring a dihydropyran ring substituted with a nitrile group.[1] This structure offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. Key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| CAS Number | 105772-13-2 | [2] |

| IUPAC Name | 3,6-dihydro-2H-pyran-4-carbonitrile | [2] |

| Synonyms | 2H-Pyran-4-carbonitrile, 3,6-dihydro- | [2][3] |

| Physical Form | Liquid | [1] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |

Spectroscopic Data Summary

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the dihydropyran ring. The vinylic proton would appear in the downfield region, while the aliphatic protons adjacent to the oxygen atom and the double bond would exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum would display distinct signals for the nitrile carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the saturated portion of the ring. The carbon of the nitrile group would be found in the typical range for nitriles.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2210-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.[4] Additionally, a C=C stretching vibration for the double bond in the ring would be observed around 1640-1680 cm⁻¹. Strong C-O stretching bands characteristic of the ether linkage would be present in the fingerprint region (1050-1150 cm⁻¹).[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 109.13).[5] Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the dihydropyran ring.

Synthesis and Reactivity

The synthesis of dihydropyran derivatives can be achieved through various methods, with the hetero-Diels-Alder reaction being a prominent approach.[6][7] Multi-component reactions also offer an efficient route to functionalized pyran systems.[8]

General Experimental Protocol for Synthesis

A plausible synthetic route to 3,6-dihydro-2H-pyran-4-carbonitrile could involve a variation of the hetero-Diels-Alder reaction. The following is a generalized protocol based on the synthesis of similar dihydropyran structures:

-

Reactant Preparation: A suitable diene and a dienophile containing a nitrile group are chosen. The reaction is typically catalyzed by a Lewis acid.

-

Reaction Setup: The diene is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).

-

Catalyst Addition: The Lewis acid catalyst is added to the solution, and the mixture is stirred at a controlled temperature.

-

Dienophile Addition: The dienophile is added dropwise to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography or distillation to yield the final 3,6-dihydro-2H-pyran-4-carbonitrile.

Caption: Plausible Hetero-Diels-Alder synthetic pathway.

Potential Biological Activities

The dihydropyran scaffold is present in numerous biologically active compounds, suggesting that 3,6-dihydro-2H-pyran-4-carbonitrile could serve as a valuable starting material for the synthesis of novel therapeutic agents.[9] Derivatives of dihydropyrans have demonstrated a range of pharmacological activities, including:

-

Anticancer Activity: Certain dihydropyran-containing molecules have shown significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[10]

-

Antimicrobial Activity: Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[8][11]

-

Receptor Modulation: The dihydropyran scaffold has been identified in compounds that act as receptor agonists, indicating its potential for targeting specific biological pathways.[10]

The nitrile group can also contribute to the biological activity of a molecule by enhancing binding affinity to target proteins and improving pharmacokinetic properties.[12]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of derivatives of 3,6-dihydro-2H-pyran-4-carbonitrile.

Caption: General workflow for synthesis and biological evaluation.

Safety and Handling

3,6-Dihydro-2H-pyran-4-carbonitrile is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,6-Dihydro-2H-pyran-4-carbonitrile is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its dihydropyran core and reactive nitrile group make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 3,6-Dihydro-2H-pyran-4-carbonitrile | 105772-13-2 [sigmaaldrich.com]

- 2. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dihydro-2H-pyran-4-carbonitrile | CAS 105772-13-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 3,6-dihydro-2h-pyran-4-carbonitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5,6-Dihydro-4H-pyran-2-carbonitrile | 31518-13-5 | Benchchem [benchchem.com]

3,6-Dihydro-2H-pyran-4-carbonitrile IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dihydro-2H-pyran-4-carbonitrile, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical and chemical properties, a plausible synthetic route, and relevant safety information.

Chemical Identity

-

Molecular Weight: 109.13 g/mol [2]

-

Chemical Structure:

/ \ / C---C=C

Synonyms

This compound is also known by a variety of other names and identifiers, including:

-

DTXSID80762013[2]

-

RefChem:272369[2]

-

DTXCID40712756[2]

-

MFCD20040386[2]

-

SCHEMBL14812101[2]

-

AKOS025149672[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile is presented in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [5] |

| Boiling Point | 217.9 ± 40.0 °C (at 760 Torr) | [6] |

| Density | 1.066 g/cm³ | [5] |

| Solubility | Sparingly soluble (27 g/L at 25 °C) | [6] |

| Storage | Sealed in dry, store in freezer, under -20°C | [1][3] |

Proposed Synthesis Pathway

Caption: Plausible synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following sections outline general procedures for the key transformations in the proposed synthesis. These are intended as a guide for methods development.

Synthesis of 4-Bromo-3,6-dihydro-2H-pyran (Vinyl Halide Intermediate)

A common method for the conversion of a ketone to a vinyl halide is the Shapiro reaction. This reaction involves the formation of a tosylhydrazone followed by treatment with a strong base.

Materials:

-

Tetrahydropyran-4-one

-

p-Toluenesulfonhydrazide (TsNHNH₂)

-

n-Butyllithium (n-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Formation of the Tosylhydrazone: To a solution of tetrahydropyran-4-one in methanol, add an equimolar amount of p-toluenesulfonhydrazide. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting tosylhydrazone can be isolated by filtration or evaporation of the solvent.

-

Formation of the Vinyl Halide: The dried tosylhydrazone is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C, and TMEDA (2.2 equivalents) is added, followed by the slow addition of n-BuLi (2.2 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled again to -78 °C, and 1,2-dibromoethane is added. After stirring, the reaction is quenched with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-bromo-3,6-dihydro-2H-pyran.

Palladium-Catalyzed Cyanation of 4-Bromo-3,6-dihydro-2H-pyran

The conversion of the vinyl bromide to the corresponding nitrile can be achieved through a palladium-catalyzed cross-coupling reaction.

Materials:

-

4-Bromo-3,6-dihydro-2H-pyran

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 4-bromo-3,6-dihydro-2H-pyran in anhydrous DMF under an inert atmosphere, add zinc cyanide (0.6 equivalents) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3,6-Dihydro-2H-pyran-4-carbonitrile.

Spectral Data (Reference)

While specific spectral data for 3,6-Dihydro-2H-pyran-4-carbonitrile is not available in the cited literature, the following provides reference data for the closely related compound, 3,4-Dihydro-2H-pyran. This can serve as a useful comparison during characterization.

3,4-Dihydro-2H-pyran (CAS: 110-87-2)

| Data Type | Key Features |

| ¹H NMR | Chemical shifts (δ) will be observed for the vinyl protons and the protons on the saturated carbons of the pyran ring. |

| ¹³C NMR | Signals corresponding to the sp² carbons of the double bond and the sp³ carbons of the saturated portion of the ring will be present. |

| IR Spectrum | Characteristic peaks for C=C stretching (around 1650 cm⁻¹) and C-O-C stretching will be observed. |

Safety Information

3,6-Dihydro-2H-pyran-4-carbonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling for a complete understanding of its hazards and the necessary safety measures.

References

- 1. rsc.org [rsc.org]

- 2. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dihydro-2H-pyran-4-carbonitrile | 105772-13-2 [sigmaaldrich.com]

- 4. 3,6-Dihydro-2H-pyran-4-carbonitrile | CAS 105772-13-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Vinyl nitrile synthesis by cyanation [organic-chemistry.org]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 3,6-Dihydro-2H-pyran-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield experimentally determined spectroscopic data or a specific, detailed synthesis protocol for 3,6-Dihydro-2H-pyran-4-carbonitrile. The information presented herein is a theoretical guide based on the compound's structure, analysis of analogous molecules, and established principles of organic chemistry and spectroscopy. All data and protocols should be regarded as predictive and require experimental validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,6-Dihydro-2H-pyran-4-carbonitrile. These predictions are derived from the analysis of its functional groups (nitrile, ether, alkene) and the overall molecular structure.

Table 1: Predicted 1H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Notes |

| ~ 4.2 | Triplet (t) | 2H, -O-CH2 -CH2- | Protons adjacent to the ether oxygen. |

| ~ 3.8 | Triplet (t) | 2H, -O-CH2 -C= | Protons adjacent to the ether oxygen. |

| ~ 2.4 | Multiplet (m) | 2H, -CH2-CH2 -C= | Allylic protons. |

| ~ 6.7 | Triplet of triplets (tt) | 1H, =CH - | Vinylic proton. |

Table 2: Predicted 13C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 145 | C =C-CN | Vinylic carbon. |

| ~ 118 | -C N | Nitrile carbon. |

| ~ 105 | C=C -CN | Quaternary vinylic carbon. |

| ~ 68 | -O-C H2-CH2- | Carbon adjacent to ether oxygen. |

| ~ 65 | -O-C H2-C= | Carbon adjacent to ether oxygen. |

| ~ 25 | -CH2-C H2-C= | Allylic carbon. |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm-1) | Vibration Mode | Intensity |

| 2225 - 2260 | C≡N stretch | Strong, Sharp |

| 1650 - 1680 | C=C stretch | Medium |

| 3020 - 3080 | =C-H stretch | Medium |

| 2850 - 2960 | C-H stretch (sp3) | Medium to Strong |

| 1050 - 1150 | C-O-C stretch | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Notes |

| 109 | [M]+• | Molecular Ion |

| 82 | [M - HCN]+• | Loss of hydrogen cyanide |

| 81 | [M - H - HCN]+ | Subsequent loss of a hydrogen radical |

| 54 | [C4H6]+• | Result of a retro-Diels-Alder reaction |

Plausible Experimental Protocols

The following is a plausible, two-step synthetic route for 3,6-Dihydro-2H-pyran-4-carbonitrile, adapted from general procedures for the synthesis of similar compounds.

Synthesis of 4-Hydroxy-tetrahydro-pyran-4-carbonitrile (Cyanohydrin Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve tetrahydropyran-4-one (1.0 eq) in ethanol (5 mL per gram of ketone).

-

Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it to the ketone solution.

-

Acidification: Slowly add a solution of acetic acid (1.2 eq) in water dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin. This intermediate is often used in the next step without further purification.

Dehydration to 3,6-Dihydro-2H-pyran-4-carbonitrile

-

Reaction Setup: Dissolve the crude 4-hydroxy-tetrahydro-pyran-4-carbonitrile (1.0 eq) in anhydrous pyridine (10 mL per gram of cyanohydrin) in a round-bottom flask under a nitrogen atmosphere.

-

Dehydrating Agent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride (1.5 eq) dropwise.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Extract the mixture three times with diethyl ether.

-

Purification: Combine the organic layers and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Visualization of Experimental Workflow

The following diagram illustrates the general logical flow from the synthesis of the target compound to its structural confirmation via spectroscopic methods.

Caption: A logical workflow for the synthesis and spectroscopic confirmation of 3,6-Dihydro-2H-pyran-4-carbonitrile.

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3,6-Dihydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,6-Dihydro-2H-pyran-4-carbonitrile. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR spectroscopy and analysis of analogous structures. It also includes a standardized experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (1H) and carbon (13C) nuclei of 3,6-Dihydro-2H-pyran-4-carbonitrile. These predictions are based on the analysis of typical chemical shift ranges for the functional groups and structural motifs present in the molecule.

Table 1: Predicted 1H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.10 - 4.30 | Triplet (t) | 5.0 - 6.0 |

| H-3 | 2.30 - 2.50 | Multiplet (m) | - |

| H-5 | 6.80 - 7.00 | Triplet of triplets (tt) | ~2.0, ~4.0 |

| H-6 | 3.80 - 4.00 | Doublet of triplets (dt) | ~2.0, ~5.5 |

Table 2: Predicted 13C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 65 - 70 |

| C-3 | 25 - 30 |

| C-4 | 100 - 105 |

| C-5 | 140 - 145 |

| C-6 | 60 - 65 |

| CN | 115 - 120 |

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for the acquisition of 1H and 13C NMR spectra for 3,6-Dihydro-2H-pyran-4-carbonitrile.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 3,6-Dihydro-2H-pyran-4-carbonitrile.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with a unique identifier.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for 1H and 13C, and the magnetic field should be shimmed to ensure high resolution and symmetrical peak shapes.

-

Temperature: The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) should be used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

-

Pulse Sequence: A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., zgpg30) should be employed to obtain a spectrum with single-line resonances for each carbon.

-

Spectral Width: A spectral width of 200-240 ppm is necessary to encompass all carbon signals.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally used.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.

Visualization of Spectral-Structural Correlations

The following diagram illustrates the logical relationship between the chemical structure of 3,6-Dihydro-2H-pyran-4-carbonitrile and its predicted 1H and 13C NMR spectral regions.

FT-IR Spectroscopic Analysis of 3,6-Dihydro-2H-pyran-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,6-dihydro-2H-pyran-4-carbonitrile. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the analytical workflow. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 3,6-dihydro-2H-pyran-4-carbonitrile is characterized by the vibrational modes of its key functional groups: a nitrile (C≡N), an alkene (C=C) within a cyclic ether (C-O-C), and various C-H bonds. The expected absorption bands are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | 2250 - 2230 | Medium |

| C=C Stretch | Alkene | 1680 - 1640 | Medium |

| C-O-C Asymmetric Stretch | Ether | 1260 - 1070 | Strong |

| C-O-C Symmetric Stretch | Ether | 1070 - 1020 | Strong |

| =C-H Stretch (alkene) | sp² C-H | 3100 - 3000 | Medium |

| C-H Stretch (alkane) | sp³ C-H | 3000 - 2850 | Medium |

| -CH₂- Scissoring | Alkane | 1470 - 1450 | Medium |

| =C-H Bend (alkene) | C-H | 1000 - 650 | Strong |

Experimental Protocol: FT-IR Analysis

The following protocol details the methodology for obtaining the FT-IR spectrum of liquid 3,6-dihydro-2H-pyran-4-carbonitrile using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples due to its minimal sample preparation.[1]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

Materials:

-

3,6-Dihydro-2H-pyran-4-carbonitrile (liquid sample)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization and diagnostic checks.

-

Install the ATR accessory into the sample compartment of the spectrometer.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[1]

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.

-

Initiate the background scan using the spectrometer's acquisition software. The spectrum should show peaks only for atmospheric components.

-

-

Sample Analysis:

-

Using a clean pipette, place a small drop of 3,6-dihydro-2H-pyran-4-carbonitrile onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid film.

-

Initiate the sample scan. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected and normalized if necessary.

-

Identify and label the characteristic absorption peaks. Compare the observed peak positions with the expected values in the data table above to confirm the identity and purity of the compound. The nitrile (C≡N) stretching vibration is a particularly diagnostic peak.[2][3]

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in the appropriate solvent to remove all traces of the sample.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of 3,6-dihydro-2H-pyran-4-carbonitrile.

Caption: Experimental workflow for FT-IR analysis of a liquid sample using an ATR accessory.

Signaling Pathways and Logical Relationships

The structural features of 3,6-dihydro-2H-pyran-4-carbonitrile directly correlate to its FT-IR spectrum. The following diagram illustrates this relationship, showing how the different functional groups within the molecule give rise to specific, characteristic absorption bands in the infrared spectrum.

Caption: Relationship between molecular structure and characteristic IR absorptions.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,6-Dihydro-2H-pyran-4-carbonitrile

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pathways of 3,6-Dihydro-2H-pyran-4-carbonitrile. The information is targeted toward researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes established fragmentation principles for cyclic ethers, unsaturated systems, and nitriles to predict the mass spectral behavior of the target molecule.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of 3,6-Dihydro-2H-pyran-4-carbonitrile under electron ionization (EI) is anticipated to be governed by the functionalities present: a dihydropyran ring and a nitrile group. The molecular ion (M+) is predicted at an m/z of 123. Subsequent fragmentation is likely to proceed through several key pathways, including the retro-Diels-Alder reaction characteristic of cyclohexene-like structures, as well as fragmentation patterns typical for nitriles and cyclic ethers.

The following table summarizes the predicted major fragment ions, their proposed elemental compositions, and the likely fragmentation pathways. The relative abundance is a qualitative prediction based on the anticipated stability of the resulting ions.

| Predicted m/z | Proposed Elemental Composition | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 123 | C₇H₉NO | Molecular Ion (M+) | Moderate |

| 122 | C₇H₈NO | Loss of a hydrogen atom ([M-H]⁺) | Moderate to High |

| 95 | C₅H₅NO | Loss of ethylene (C₂H₄) via Retro-Diels-Alder reaction | High |

| 68 | C₄H₄O | Charged diene fragment from Retro-Diels-Alder reaction | Moderate |

| 55 | C₃H₅N | Acrylonitrile fragment from Retro-Diels-Alder reaction | Moderate |

| 54 | C₃H₄N | Loss of H from the acrylonitrile fragment | Moderate |

| 41 | C₂H₃N | Loss of CH₂ from the acrylonitrile fragment | Low |

| 27 | CHN | Loss of HCN | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a detailed experimental protocol for the analysis of 3,6-Dihydro-2H-pyran-4-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

2.2. Reagents and Sample Preparation

-

Solvent: High-purity, volatile organic solvent such as dichloromethane or ethyl acetate.

-

Sample Concentration: Prepare a dilute solution of 3,6-Dihydro-2H-pyran-4-carbonitrile in the chosen solvent at a concentration of approximately 10-100 µg/mL.

2.3. GC-MS Operating Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 300.

-

Scan Rate: 2 scans/second.

2.4. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 3,6-Dihydro-2H-pyran-4-carbonitrile.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways based on the observed mass spectrum and known fragmentation mechanisms.

Visualization of Predicted Fragmentation Pathways

The logical relationships between the molecular ion and its primary fragments can be visualized using a directed graph. The following DOT script generates a diagram of the predicted fragmentation pathways.

Predicted fragmentation pathway of 3,6-Dihydro-2H-pyran-4-carbonitrile.

Stability and storage of 3,6-Dihydro-2H-pyran-4-carbonitrile

An In-depth Technical Guide to the Stability and Storage of 3,6-Dihydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,6-Dihydro-2H-pyran-4-carbonitrile. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines supplier recommendations with established chemical principles governing its functional groups to offer a thorough understanding of its stability profile. The experimental protocols described herein are model procedures that can be adapted for a formal stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile is presented in the table below.

| Property | Value |

| CAS Number | 105772-13-2 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol [1][2] |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 217.9 ± 40.0 °C (at 760 Torr, Calculated) |

| Density | 1.066 g/cm³ |

| Solubility | Sparingly soluble in water (27 g/L at 25 °C, Calculated) |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of 3,6-Dihydro-2H-pyran-4-carbonitrile. The following recommendations are based on supplier data sheets and general laboratory safety practices.

Storage Conditions

There are some discrepancies among suppliers regarding the optimal storage temperature. To ensure maximum stability and shelf-life, the most conservative conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: Store in a freezer at -20°C.[3] Short-term: Room temperature storage is also suggested by some suppliers, but refrigerated conditions are preferable. | Low temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture-driven hydrolysis. |

| Container | Keep in a tightly sealed container. | Prevents contamination and evaporation. |

| Light | Protect from light. | Minimizes the risk of photochemically induced degradation or polymerization. |

Handling Precautions

3,6-Dihydro-2H-pyran-4-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][2]. Standard laboratory safety protocols should be strictly followed.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety goggles or a face shield.

-

Wear a lab coat.

-

-

Ignition Sources: The compound is a flammable liquid. Keep away from heat, sparks, and open flames.

Potential Degradation Pathways

While specific degradation pathways for 3,6-Dihydro-2H-pyran-4-carbonitrile have not been experimentally elucidated in the available literature, its structure, containing a vinyl ether and an α,β-unsaturated nitrile, suggests several potential routes of degradation.

Hydrolytic Degradation (Acid-Catalyzed)

The vinyl ether moiety of the dihydropyran ring is susceptible to hydrolysis under acidic conditions. This is a well-documented reaction for dihydropyrans, which are commonly used as acid-labile protecting groups for alcohols[4]. The reaction likely proceeds through protonation of the double bond to form a stable oxocarbenium ion intermediate, which is then attacked by water, leading to ring-opening.

Figure 1. Proposed pathway for acid-catalyzed hydrolytic degradation.

Nucleophilic Addition

The α,β-unsaturated nitrile system is an electrophilic Michael acceptor. The electron-withdrawing nature of the nitrile group makes the β-carbon of the double bond susceptible to attack by nucleophiles. Under basic conditions, hydroxide ions could act as nucleophiles, leading to the formation of a β-hydroxy nitrile. Subsequent reactions could include hydrolysis of the nitrile group to a carboxylic acid or amide.

References

3,6-Dihydro-2H-pyran-4-carbonitrile: An In-depth Technical Guide on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for 3,6-Dihydro-2H-pyran-4-carbonitrile and structurally related compounds. The toxicological properties of 3,6-Dihydro-2H-pyran-4-carbonitrile have not been fully investigated. All handling and experimental procedures should be conducted with extreme caution, under the supervision of qualified personnel, and in accordance with all applicable safety regulations. A thorough risk assessment should be performed before commencing any work with this compound.

Executive Summary

This guide provides a comprehensive overview of the safety and handling considerations for 3,6-Dihydro-2H-pyran-4-carbonitrile. Due to a lack of extensive toxicological data for this specific compound, this guide incorporates information from structurally similar compounds, primarily 3,4-Dihydro-2H-pyran, to provide a more complete safety profile. The primary hazards associated with 3,6-Dihydro-2H-pyran-4-carbonitrile include harm if swallowed, in contact with skin, or inhaled, as well as causing serious skin and eye irritation.[1] Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory when handling this compound.

Chemical and Physical Properties

Limited specific experimental data for the physical and chemical properties of 3,6-Dihydro-2H-pyran-4-carbonitrile is publicly available. The following tables summarize the available computed and experimental data for the target compound and a related structure, 3,4-Dihydro-2H-pyran, for comparison.

Table 2.1: Physical and Chemical Properties of 3,6-Dihydro-2H-pyran-4-carbonitrile

| Property | Value | Source |

| Molecular Formula | C6H7NO | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | 97% | Sigma-Aldrich[2] |

Table 2.2: Physical and Chemical Properties of 3,4-Dihydro-2H-pyran (for reference)

| Property | Value | Source |

| Molecular Formula | C5H8O | Sigma-Aldrich |

| Molecular Weight | 84.12 g/mol | Sigma-Aldrich |

| Boiling Point | 86 °C | Sigma-Aldrich |

| Melting Point | -70 °C | Sigma-Aldrich |

| Density | 0.922 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | -17.78 °C (0 °F) | Cole-Parmer[3] |

| Autoignition Temperature | 240 °C (464 °F) | Cole-Parmer |

Hazard Identification and Toxicological Profile

The primary hazards of 3,6-Dihydro-2H-pyran-4-carbonitrile as identified by the Globally Harmonized System (GHS) are summarized below. It is crucial to note that specific quantitative toxicological data such as LD50 and LC50 values are not currently available for this compound. The toxicological properties have not been fully investigated, and the compound should be handled as if it were highly toxic.[3][4]

Table 3.1: GHS Hazard Statements for 3,6-Dihydro-2H-pyran-4-carbonitrile

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | PubChem[1] |

| H312 | Harmful in contact with skin | PubChem[1] |

| H315 | Causes skin irritation | PubChem[1] |

| H319 | Causes serious eye irritation | PubChem[1] |

| H332 | Harmful if inhaled | PubChem[1] |

| H335 | May cause respiratory irritation | PubChem[1] |

Toxicological Summary:

-

Acute Effects: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure.[1] It is expected to cause irritation to the skin, eyes, and respiratory tract.[1] Vapors may cause dizziness or suffocation.[3]

-

Chronic Effects: No information was found regarding the chronic health effects of 3,6-Dihydro-2H-pyran-4-carbonitrile.

-

Carcinogenicity: The carcinogenic properties of this compound have not been evaluated.[3][4]

Reactivity and Stability

Table 4.1: Reactivity and Stability Data

| Parameter | Information |

| Chemical Stability | Stable under normal temperatures and pressures.[3] |

| Conditions to Avoid | High temperatures, mechanical shock, incompatible materials, ignition sources, excess heat.[3] |

| Incompatible Materials | Oxidizing agents, strong acids, and alcohols.[3] |

| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[3] |

| Hazardous Polymerization | Has not been reported for the related compound 3,4-Dihydro-2H-pyran.[3] |

Handling and Storage

Engineering Controls

All work with 3,6-Dihydro-2H-pyran-4-carbonitrile must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following table outlines the recommended PPE for handling this compound.

Table 5.1: Personal Protective Equipment (PPE) Recommendations

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn if there is a risk of splashing.[3] | Protects against splashes and airborne particles that could cause serious eye irritation. |

| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be used for incidental contact but require immediate changing upon contamination. Gloves must be inspected for integrity before each use.[3] | Prevents skin contact, which can cause irritation and systemic toxicity. |

| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat. Wear closed-toe shoes.[3] | Protects skin and personal clothing from accidental spills and contamination. |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3] | Protects against inhalation of harmful vapors. |

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] Keep containers tightly closed when not in use.[3] For long-term storage, sealing in a dry environment and storing in a freezer at under -20°C is recommended.[2]

Accidental Release and First Aid Measures

Spill Management

In the event of a spill, the following procedures should be followed:

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

-

Ventilate the area and decontaminate the spill surface.

-

-

Large Spills:

-

Evacuate the immediate area and alert the appropriate emergency response team.

-

Prevent the spill from entering waterways, sewers, or confined areas.

-

Contain the spill if possible without posing additional risk.

-

First Aid Measures

Table 6.1: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[3] |

| Ingestion | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

Experimental Protocols and Visualizations

As no specific experimental protocols for toxicological or safety studies on 3,6-Dihydro-2H-pyran-4-carbonitrile were found in the public domain, this section provides generalized workflows and logical diagrams for safe handling and emergency response.

Hazard Identification and Risk Assessment Workflow

References

Conformational Analysis of the 3,6-Dihydropyran Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-dihydro-2H-pyran ring is a key structural motif present in a wide array of natural products, pharmaceuticals, and synthetic intermediates. Its conformational flexibility plays a pivotal role in determining molecular recognition, biological activity, and reaction stereoselectivity. A thorough understanding of the conformational landscape of this unsaturated six-membered heterocycle is therefore critical for rational drug design and synthetic planning. This technical guide provides an in-depth analysis of the conformational preferences of the 3,6-dihydropyran ring, detailing the experimental and computational methodologies used for its characterization and presenting key quantitative data.

The Conformational Landscape of 3,6-Dihydropyran

Unlike its saturated counterpart, tetrahydropyran, which predominantly adopts a stable chair conformation, the presence of a C3-C4 double bond in the 3,6-dihydropyran ring significantly alters its conformational possibilities. The planarity of the double bond and the adjacent C2 and C5 atoms forces the ring into non-chair forms to alleviate angle and torsional strain. The most plausible conformations are the half-chair and the sofa (or envelope) , with the boat and twist-boat forms representing higher energy states or transition states.

Experimental evidence from microwave spectroscopy of 3,6-dihydro-2H-pyran indicates a bent, non-planar conformation in the ground state.[1] The observed rotational constants are consistent with a half-chair or a twisted conformation.[1] In a typical half-chair conformation, four of the ring atoms are coplanar, while the other two are positioned above and below this plane.

Quantitative Conformational Data

Precise experimental data on the conformational energies of the parent 3,6-dihydropyran ring is scarce in the literature. However, computational studies and data from analogous systems provide valuable insights.

Rotational Constants

Microwave spectroscopy has provided precise rotational constants for 3,6-dihydro-2H-pyran, which confirm its non-planar structure.

| Parameter | Ground State (v=0) | First Excited State (v=1) |

| Rotational Constant A (MHz) | 5085.152 ± 0.012 | 5078.965 ± 0.014 |

| Rotational Constant B (MHz) | 4849.365 ± 0.013 | 4849.044 ± 0.015 |

| Rotational Constant C (MHz) | 2712.487 ± 0.013 | 2712.187 ± 0.016 |

| Table 1: Experimentally determined rotational constants for 3,6-dihydro-2H-pyran. Data sourced from reference[1]. |

Conformational Energies of Analogous Systems

To understand the potential energy differences, data from the saturated analogue, tetrahydro-2H-pyran (THP), is informative. Ab initio and DFT calculations show a significant energy gap between the ground state chair and higher energy conformers.

| Conformer | Method | ΔE (kcal/mol) |

| THP 2,5-Twist | MP2 | 5.78 - 6.10 |

| B3LYP | 5.84 - 5.95 | |

| THP 1,4-Boat | MP2 | 6.76 - 7.16 |

| B3LYP | 6.23 - 6.46 | |

| Table 2: Calculated relative energies of higher energy conformers of tetrahydro-2H-pyran (THP) with respect to the chair conformation. Data sourced from reference[2]. |

For unsaturated rings like 3,6-dihydropyran, the energy barrier to ring inversion is expected to be lower than that of saturated rings. For instance, the barrier for cyclohexene, a carbocyclic analogue, is approximately 5.3 kcal/mol.

Vicinal Proton-Proton Coupling Constants (³JHH)

| Coupling Type | Dihedral Angle (φ) | Typical ³JHH (Hz) |

| Allylic (H-C-C=C-H) | ~0° (cis) | 6 - 15 |

| ~180° (trans) | 11 - 18 | |

| Saturated (H-C-C-H) | ~60° (gauche) | 2 - 5 |

| ~180° (anti) | 9 - 13 | |

| Table 3: Representative ³JHH coupling constants for structural fragments relevant to the 3,6-dihydropyran ring. |

Experimental and Computational Protocols

A combination of experimental spectroscopy and computational modeling is typically employed to elucidate the conformational properties of cyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying molecular conformation in solution.

Protocol for Conformational Analysis via NMR:

-

Sample Preparation: Dissolve a high-purity sample of the 3,6-dihydropyran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons.

-

Measure the coupling constants (J-values) with high precision from the 1D spectrum.

-

-

Data Analysis:

-

Extract all relevant vicinal coupling constants (³JHH).

-

Use the Karplus equation, J(φ) = Acos²(φ) + Bcos(φ) + C, to correlate the observed ³JHH values with dihedral angles (φ). The parameters A, B, and C are empirically derived and depend on the specific fragment.

-

Compare the experimentally derived dihedral angles with those of theoretical models (e.g., half-chair, sofa) to determine the predominant conformation in solution.

-

Computational Modeling

Quantum mechanical calculations are essential for determining the geometries, energies, and relative stabilities of different conformers.

Protocol for DFT-Based Conformational Analysis:

-

Structure Generation: Build the initial 3D structures of the plausible conformers (half-chair, sofa, boat, etc.) of the 3,6-dihydropyran ring using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for each conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set such as 6-31G(d) or higher. This will locate the energy minima on the potential energy surface.

-

Frequency Calculations: Perform vibrational frequency calculations for each optimized structure to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Comparison: Compare the calculated electronic energies or Gibbs free energies to determine the relative stability of the conformers and predict the equilibrium population using the Boltzmann distribution.

-

NMR Parameter Calculation: The optimized geometries can be used to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data for validation of the computational model.

Conclusion

The conformational analysis of the 3,6-dihydropyran ring reveals a preference for non-planar, bent structures, most likely a half-chair conformation, as supported by microwave spectroscopy.[1] While detailed quantitative energy and NMR coupling data for the parent molecule are limited, a powerful combination of NMR spectroscopy and computational chemistry provides a robust framework for elucidating the conformational preferences of its numerous derivatives. For professionals in drug development and organic synthesis, a rigorous conformational assessment is an indispensable tool for understanding structure-activity relationships and controlling stereochemical outcomes. Further high-level computational studies and detailed NMR analysis on the parent 3,6-dihydropyran would be beneficial to provide a more complete quantitative picture of its dynamic behavior.

References

An In-depth Technical Guide to the Electronic Properties of Alpha,Beta-Unsaturated Nitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha,beta-unsaturated nitriles, characterized by a cyano group conjugated with a carbon-carbon double bond, are a pivotal class of organic compounds. This conjugation imparts unique electronic properties that govern their reactivity and make them valuable intermediates in organic synthesis and key pharmacophores in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure, spectroscopic characteristics, and reactivity of these molecules. It further details experimental protocols for their synthesis and characterization and explores their application in drug development, particularly as enzyme inhibitors.

Core Electronic Structure and Properties

The defining feature of alpha,beta-unsaturated nitriles is the delocalization of π-electrons across the C=C-C≡N system. The strong electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic arrangement is the foundation of their characteristic reactivity.[1]

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic landscape of these molecules. The Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of their reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[2][3]

Quantum Chemical Data

The following table summarizes calculated HOMO-LUMO energies for representative alpha,beta-unsaturated nitriles, illustrating the influence of substituents on their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Acrylonitrile | - | - | - |

| Crotononitrile | - | - | - |

| Cinnamonitrile | -6.646 | -1.816 | 4.83 |

| 4-Methoxycinnamonitrile | - | - | - |

| 4-Nitrocinnamonitrile | - | - | - |

Note: Specific values for some compounds were not available in the search results and are indicated by "-". The provided data for cinnamonitrile is from a DFT study.[2]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating partial atomic charges, offering a quantitative view of the electron distribution within the molecule. In alpha,beta-unsaturated nitriles, the β-carbon typically exhibits a partial positive charge, confirming its electrophilic character.[4]

Spectroscopic Characterization

The electronic structure of alpha,beta-unsaturated nitriles gives rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are distinguished by a sharp, strong absorption band for the C≡N stretching vibration, typically appearing in the range of 2210-2260 cm⁻¹. Conjugation with the double bond can shift this peak to a slightly lower wavenumber. The C=C stretching vibration is also observable, usually in the 1605-1692 cm⁻¹ region.[5][6][7]

| Compound | C≡N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |

| 4-Hexyloxybenzylidenemalononitrile | 2223 | 1605 |

| Ethyl 2-cyano-3-(4-decyloxy)phenylacrylate | 2216 | 1692 |

| 3-(Anthracen-9-yl)-2-cyanoacryloyl chloride | 2224 | - |

Data extracted from synthesis and characterization reports.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the double bond (vinylic protons) are particularly informative. Due to the deshielding effect of the nitrile group, the β-proton typically resonates at a downfield chemical shift compared to the α-proton.[5][8]

¹³C NMR: The carbon atoms of the C=C-C≡N system exhibit characteristic chemical shifts. The nitrile carbon appears in the range of 115-125 ppm. The β-carbon is significantly deshielded due to the electron-withdrawing effect of the nitrile group and its resonance contribution.[5][8][9]

| Compound | α-H (ppm) | β-H (ppm) | α-C (ppm) | β-C (ppm) | CN (ppm) |

| 4-Hexyloxybenzylidenemalononitrile | - | 7.66 (s) | - | - | - |

| Substituted heteroarylacrylonitriles | - | - | - | - | - |

UV-Vis Spectroscopy

Alpha,beta-unsaturated nitriles exhibit UV-Vis absorption due to π→π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic or chromophoric substituents.[10][11]

| Compound | λmax (nm) | Solvent |

| Acrylonitrile | 262, 293 | Chloroform |

| Grafted acrylonitrile polymer with carbon nanotubes | 350, 400 | Chloroform |

Data for simple, non-polymeric, substituted alpha,beta-unsaturated nitriles was limited in the provided search results. The data for acrylonitrile and a grafted polymer are presented.[10]

Reactivity and Key Reactions

The electronic properties of alpha,beta-unsaturated nitriles dictate their reactivity, primarily characterized by nucleophilic additions to the electrophilic β-carbon.

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of this class of compounds. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon.[12][13][14]

Caption: Mechanism of the Michael Addition to an alpha,beta-unsaturated nitrile.

Cycloaddition Reactions

The double bond of alpha,beta-unsaturated nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides, providing a route to five-membered heterocyclic rings.

Applications in Drug Development

The unique electronic properties and reactivity of the alpha,beta-unsaturated nitrile moiety make it a valuable "warhead" in the design of covalent enzyme inhibitors.[5][15]

Bruton's Tyrosine Kinase (BTK) Inhibition

Several potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, feature a cyanoacrylamide group. These inhibitors act by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK via a Michael addition reaction. This irreversible inhibition is highly effective in treating certain B-cell malignancies.[1][16][17]

Caption: Signaling pathway of BTK inhibition by a cyanoacrylamide-based inhibitor.

Acetylcholinesterase (AChE) Inhibition

Derivatives of acrylonitrile have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The mechanism of inhibition by these compounds is an area of active research.[15][18]

Caption: General mechanism of acetylcholinesterase inhibition.

Experimental Protocols

Synthesis of 2-Cyano-3-phenylacrylonitrile via Knoevenagel Condensation

This protocol describes a microwave-assisted Knoevenagel condensation for the synthesis of a representative alpha,beta-unsaturated nitrile.[5][19]

Caption: Experimental workflow for the synthesis of 2-cyano-3-phenylacrylonitrile.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ammonium acetate (catalyst)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a microwave-safe vessel, combine equimolar amounts of benzaldehyde and malononitrile.

-

Add a catalytic amount of ammonium acetate (e.g., 10 mol%).

-

Subject the reaction mixture to microwave irradiation for 5-7 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-cyano-3-phenylacrylonitrile.

-

Characterize the final product using IR and NMR spectroscopy and determine its melting point.

Michael Addition of a Thiol to Cinnamonitrile

This protocol outlines the general procedure for the conjugate addition of a thiol to an alpha,beta-unsaturated nitrile.[3][13][14]

Materials:

-

Cinnamonitrile (or other alpha,beta-unsaturated nitrile)

-

Thiol (e.g., thiophenol)

-

Base catalyst (e.g., triethylamine or sodium hydroxide)

-

Solvent (e.g., ethanol, THF, or water depending on substrate solubility)

Procedure:

-

Dissolve the alpha,beta-unsaturated nitrile in the chosen solvent in a round-bottom flask.

-

Add the thiol (typically 1.0-1.2 equivalents).

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature. The reaction is often rapid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture if necessary (e.g., with dilute HCl if a strong base was used).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Characterize the purified product by NMR and mass spectrometry.

Conclusion

The electronic properties of alpha,beta-unsaturated nitriles, stemming from the conjugation of a nitrile group with a carbon-carbon double bond, are central to their diverse applications in chemistry and pharmacology. Their electrophilic nature at the β-carbon facilitates key bond-forming reactions like the Michael addition, making them versatile synthetic intermediates. In drug development, this reactivity is harnessed for the design of potent covalent inhibitors for a range of enzyme targets. A thorough understanding of their electronic structure, spectroscopic characteristics, and reactivity is therefore essential for researchers and scientists working in these fields. The detailed protocols provided herein serve as a practical guide for the synthesis and manipulation of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hereon.de [hereon.de]

- 4. irjweb.com [irjweb.com]

- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. researchgate.net [researchgate.net]

- 11. Vacuum-Ultraviolet Absorption Spectrum of 3-Methoxyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 14. mdpi.com [mdpi.com]

- 15. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Heteroarylacrylonitrile Derivatives Containing Pyrazole Scaffold [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acrylonitrile has Distinct Hormetic Effects on Acetyl-Cholinesterase Activity in Mouse Brain and Blood that are Modulated by Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Privileged Core: A Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with the identification of "privileged scaffolds" playing a pivotal role in accelerating drug discovery. These molecular frameworks exhibit the ability to bind to multiple biological targets with high affinity, serving as versatile starting points for the development of potent and selective drugs. Among these, the 3,6-Dihydro-2H-pyran-4-carbonitrile core has emerged as a scaffold of significant interest, demonstrating considerable potential in the design of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of this privileged scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower researchers in their drug development efforts.

The 3,6-Dihydro-2H-pyran-4-carbonitrile Scaffold: A Gateway to Novel Therapeutics

The 3,6-dihydro-2H-pyran ring is a six-membered heterocyclic motif containing an oxygen atom and a double bond. The incorporation of a carbonitrile group at the 4-position introduces a key functional handle for synthetic elaboration and a potential interaction point with biological targets. This unique combination of features has positioned 3,6-Dihydro-2H-pyran-4-carbonitrile as a valuable building block in the synthesis of diverse compound libraries.

One of the most notable applications of this scaffold is in the development of inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. The 3,6-dihydropyran moiety has been successfully employed as a bioisosteric replacement for the morpholine group found in many established mTOR inhibitors. This substitution has led to compounds with equivalent or improved potency and selectivity, highlighting the utility of the 3,6-Dihydro-2H-pyran-4-carbonitrile core in modulating this critical signaling pathway.

Quantitative Biological Data

The derivatization of the 3,6-Dihydro-2H-pyran-4-carbonitrile scaffold has yielded compounds with significant biological activity, particularly as anticancer agents. The following tables summarize the quantitative data for representative derivatives, providing a comparative overview of their potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HuTu80 (Duodenal adenocarcinoma) | 18.78 | [1] |

| 4T1 (Mouse breast cancer) | 25.43 | [1] | |

| PANC1 (Pancreatic cancer) | 32.63 | [1] | |

| Derivative B | HuTu80 (Duodenal adenocarcinoma) | 20.11 | [1] |

| 4T1 (Mouse breast cancer) | 28.97 | [1] | |

| PANC1 (Pancreatic cancer) | 30.15 | [1] | |

| Derivative C | MCF-7 (Breast cancer) | 18 (nM) | [2] |

| Pyran Derivative 4d | HCT-116 (Colorectal carcinoma) | 75.1 | [3] |

| Pyran Derivative 4k | HCT-116 (Colorectal carcinoma) | 85.88 | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of dihydropyran derivatives and the evaluation of their biological activity.

General Synthesis of Dihydropyran Derivatives

A one-pot multicomponent condensation reaction is a common and efficient method for the synthesis of dihydropyran derivatives.[1][4]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Active methylene compound (e.g., dimedone, 4-hydroxycoumarin) (1 mmol)

-

Catalyst (e.g., piperidine, L-proline) (0.1 mmol)

-

Solvent (e.g., ethanol, water) (10 mL)

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, active methylene compound, and catalyst in the chosen solvent is stirred at room temperature or heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

The mTOR signaling pathway is a key regulator of cellular processes and a prominent target for anticancer drug development. The following diagram illustrates the central role of mTOR and its downstream effectors.

Caption: The mTOR signaling pathway and the inhibitory action of 3,6-dihydropyran derivatives.

Experimental Workflow

The discovery and development of novel drug candidates from a privileged scaffold like 3,6-Dihydro-2H-pyran-4-carbonitrile follows a structured workflow.

Caption: A typical workflow for drug discovery starting from a privileged scaffold.

Conclusion

The 3,6-Dihydro-2H-pyran-4-carbonitrile scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its demonstrated success in the development of potent mTOR inhibitors and other anticancer agents underscores its "privileged" status. The synthetic tractability of this core, coupled with the significant biological activities of its derivatives, provides a fertile ground for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers, providing the necessary data, protocols, and conceptual frameworks to leverage the full potential of this promising scaffold in their drug discovery and development programs. Further exploration of the structure-activity relationships and the elucidation of precise mechanisms of action for novel derivatives will undoubtedly pave the way for new and effective treatments for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3,6-Dihydro-2H-pyran as a Superior Morpholine Bioisostere in mTOR Inhibitors

A Technical Guide for Drug Discovery Professionals

In the relentless pursuit of potent and selective kinase inhibitors, the morpholine moiety has long been a mainstay, particularly for its ability to form crucial hydrogen bonds within the hinge region of ATP-binding sites. However, its inherent limitations, including potential metabolic liabilities and suboptimal physicochemical properties, have driven the exploration for viable replacements. This technical guide delves into the pivotal discovery of 3,6-dihydro-2H-pyran (DHP) as a highly effective morpholine isostere in the design of mammalian target of rapamycin (mTOR) inhibitors, offering equivalent potency and selectivity with potentially improved drug-like properties.

Introduction to mTOR and the Role of Hinge-Binding Moieties